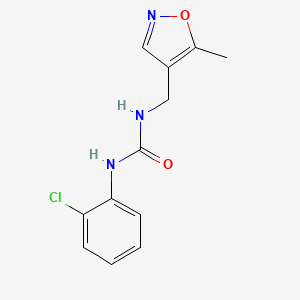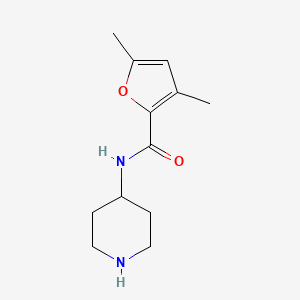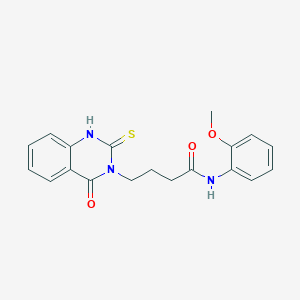
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide, also known as NSC-732208, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. In
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of several key enzymes involved in cancer cell proliferation and survival. In addition, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound exhibits potent cytotoxicity against cancer cells, while sparing normal cells. Furthermore, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Furthermore, this compound exhibits potent anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various diseases.
However, one of the main limitations of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide. One of the most promising directions is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Furthermore, future studies should aim to elucidate the exact mechanism of action of this compound, which could lead to the development of more potent and selective analogs.
In addition, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide could be further evaluated for its potential therapeutic applications in other diseases, such as inflammatory bowel disease and bacterial infections. Furthermore, the combination of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide with other chemotherapeutic agents could be explored to enhance its antitumor activity and reduce the risk of drug resistance.
Conclusion:
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a promising quinazoline derivative that exhibits potent antitumor, anti-inflammatory, and antibacterial properties. While the exact mechanism of action of this compound is not fully understood, several studies have suggested that it exerts its antitumor activity by inhibiting the activity of several key enzymes involved in cancer cell proliferation and survival. Future studies should aim to optimize its pharmacokinetic properties and elucidate its exact mechanism of action, which could lead to the development of more potent and selective analogs.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 2-methoxyaniline with 4-chlorobutanoyl chloride to yield the corresponding amide. This intermediate is then reacted with 2-mercapto-3-methylquinazoline-4(3H)-one in the presence of triethylamine to give N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide. The overall yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its antitumor activity. Several studies have reported that N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its antitumor activity, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has also been shown to exhibit anti-inflammatory and antibacterial properties. Several studies have reported that this compound exhibits potent anti-inflammatory activity in vitro and in vivo. Furthermore, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to exhibit antibacterial activity against several strains of Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-10-5-4-9-15(16)20-17(23)11-6-12-22-18(24)13-7-2-3-8-14(13)21-19(22)26/h2-5,7-10H,6,11-12H2,1H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYMMCVRRXCAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[2-[[oxo(3-pyridinyl)methyl]amino]ethoxy]ethoxy]ethyl]-3-pyridinecarboxamide](/img/structure/B2884082.png)
![methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2884085.png)
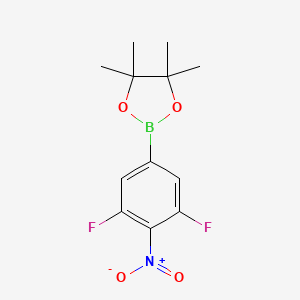
![3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2884090.png)
![Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884092.png)
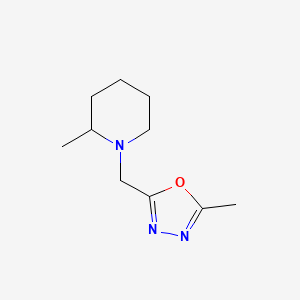
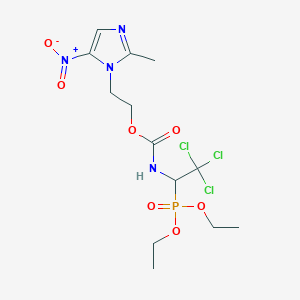
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2884096.png)
![methyl 2-[(5Z)-5-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-yl]acetate](/img/structure/B2884097.png)
![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2884098.png)
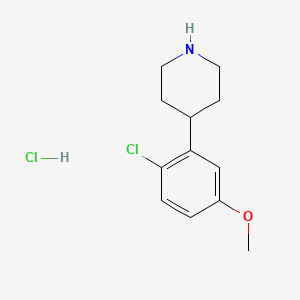
![ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2884100.png)
